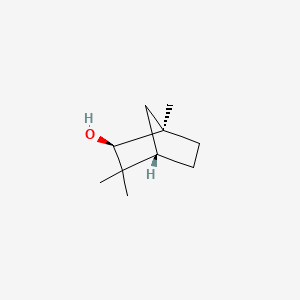See also: Cannabis sativa subsp. indica top (part of).
beta-Fenchyl alcohol
CAS No.: 22627-95-8
Cat. No.: VC18946055
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22627-95-8 |
|---|---|
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | (1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
| Standard InChI | InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |
| Standard InChI Key | IAIHUHQCLTYTSF-QXFUBDJGSA-N |
| Isomeric SMILES | C[C@@]12CC[C@@H](C1)C([C@H]2O)(C)C |
| Canonical SMILES | CC1(C2CCC(C2)(C1O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Beta-Fenchyl alcohol (CAS 1632-73-1), also known as (-)-β-Fenchyl alcohol or 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, belongs to the monoterpenoid alcohol class. Its IUPAC name is exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, reflecting its bicyclic structure with a hydroxyl group at the exo position . The compound exhibits chirality, with the (-)-enantiomer being the naturally prevalent form .
Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 154.25 g/mol | |
| Melting point | 43–46°C | |
| Boiling point | 201–202°C | |
| Density | 0.8704 (estimate) | |
| Refractive index | 1.4723 | |
| LogP | 2.71 |
The bicyclo[2.2.1]heptane skeleton confers rigidity, while the hydroxyl group enables hydrogen bonding and reactivity. X-ray crystallography confirms the exo configuration, where the hydroxyl group projects outward from the bicyclic framework .
Physicochemical Properties
Beta-Fenchyl alcohol is a colorless to pale yellow liquid at room temperature, transitioning to a solid below 43°C . Its solubility profile includes slight miscibility in water (0.1–1 g/L at 20°C) and high solubility in organic solvents like ethanol and chloroform . The compound’s vapor pressure is estimated at 0.15 mmHg at 25°C, contributing to its volatility in fragrance applications.
Odor and Flavor Profile
The stereochemistry significantly influences sensory properties; enantiomeric purity affects aroma intensity and quality.
Natural Occurrence and Biosynthesis
Beta-Fenchyl alcohol is widely distributed in plant essential oils:
| Plant Source | Concentration Range | Reference |
|---|---|---|
| Pinus sylvestris | 2–5% | |
| Foeniculum vulgare | 1–3% | |
| Eucalyptus globulus | 0.5–2% | |
| Artemisia santolinaefolia | 1–4% |
Biosynthetically, it derives from fenchone via NADPH-dependent ketone reduction in plant terpenoid pathways. Enzymes such as short-chain dehydrogenases catalyze the stereospecific reduction of the ketone group .
Synthesis and Industrial Production
Laboratory Synthesis
-
Fenchone Reduction:
Catalytic hydrogenation of (-)-fenchone using Pd/C in ethanol yields (-)-β-Fenchyl alcohol with >90% enantiomeric excess .Reaction conditions: 50°C, 5 atm H₂, 6 hours.
-
Hydroboration-Oxidation:
Reaction of α-pinene with borane-THF followed by oxidative workup produces racemic β-Fenchyl alcohol.
Industrial Purification
-
Distillation: Fractional distillation under reduced pressure (10 mmHg, 80°C) .
-
Recrystallization: From benzene/petroleum ether (1:3) to achieve ≥99% purity .
Chemical Reactivity
Beta-Fenchyl alcohol participates in characteristic alcohol reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | CrO₃/H₂SO₄, 0°C | Fenchone |
| Esterification | Acetic anhydride, H₂SO₄ cat. | Fenchyl acetate |
| Dehydration | H₃PO₄, 150°C | α-Fenchene |
The steric hindrance of the bicyclic system slows reaction kinetics compared to acyclic terpene alcohols.
Industrial and Scientific Applications
Fragrance and Flavor Industry
-
Perfumery: Base note in masculine fragrances (usage: 0.5–2%) .
-
Food flavoring: GRAS status (FEMA 2480), used in citrus beverages at 1–5 ppm .
Pharmaceutical Research
-
Chiral auxiliary: Synthesizing taxane derivatives for anticancer studies.
-
Terpenoid biosynthesis: Mechanistic studies on plant cytochrome P450 enzymes .
Material Science
-
Polymer plasticizers: Ester derivatives improve PVC flexibility.
| Endpoint | Result | MOE |
|---|---|---|
| Genotoxicity | Negative (Ames test) | N/A |
| Repeated dose toxicity | NOAEL = 15 mg/kg/day (rat) | 31,250 |
| Reproductive toxicity | NOAEL = 1000 mg/kg/day (rabbit) | 2,083,333 |
| Skin sensitization | Below DST (900 μg/cm²) | N/A |
Systemic exposure in humans is 0.48 μg/kg/day, 60-fold below the Threshold of Toxicological Concern (30 μg/kg/day) .
Regulatory Status
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume